Caged D-erythro-Sphingosine-1-phosphate Caged D-erythro-Sphingosine-1-phosphate
Brand Name: Vulcanchem
CAS No.: 207516-11-8
VCID: VC0014765
InChI: InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O
Molecular Formula: C₃₄H₅₂N₃O₉P
Molecular Weight: 677.77

Caged D-erythro-Sphingosine-1-phosphate

CAS No.: 207516-11-8

Cat. No.: VC0014765

Molecular Formula: C₃₄H₅₂N₃O₉P

Molecular Weight: 677.77

* For research use only. Not for human or veterinary use.

Caged D-erythro-Sphingosine-1-phosphate - 207516-11-8

Specification

CAS No. 207516-11-8
Molecular Formula C₃₄H₅₂N₃O₉P
Molecular Weight 677.77
IUPAC Name [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate
Standard InChI InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O

Introduction

Chemical Structure and Properties

Caged D-erythro-Sphingosine-1-phosphate is a photolabile derivative of sphingosine-1-phosphate, characterized by its ability to release the bioactive lipid upon exposure to ultraviolet light. This compound appears as a brown thick oil and possesses specific chemical properties that make it valuable for research applications .

Basic Chemical Information

The chemical identity and physical properties of Caged D-erythro-Sphingosine-1-phosphate are summarized in the following table:

PropertyValue
CAS No.207516-11-8
Molecular FormulaC34H52N3O9P
Molecular Weight677.77 g/mol
Physical AppearanceBrown Thick Oil
Photolysis Wavelength254 nm

The compound is synthesized by attaching photolabile protecting groups ("cages") to the amino functionality of sphingosine-1-phosphate, creating a temporarily inactive molecule that can be rapidly activated by light exposure .

Structural Variants

Two primary variants of caged sphingosine compounds have been developed, each employing different photolabile protecting groups:

  • Diethylamino-coumarin group: This variant provides very fast, sub-second uncaging kinetics and fluorescent properties that enable visualization of the caged lipid in cellular systems .

  • 4,5-dimethoxy-2-nitrobenzyl (NB) group: This well-established non-fluorescent caging group also provides effective photolysis capabilities .

These structural variants offer researchers flexibility in experimental design, allowing selection of the most appropriate caged compound based on specific research requirements.

Mechanism of Action

The fundamental principle underlying the utility of Caged D-erythro-Sphingosine-1-phosphate is its controlled release of the bioactive sphingosine-1-phosphate molecule upon photolysis.

Photolysis Process

When exposed to ultraviolet light (typically at 254 nm wavelength), Caged D-erythro-Sphingosine-1-phosphate undergoes photolysis, cleaving the caging group and releasing active D-erythro-Sphingosine-1-phosphate within the cellular environment . This process allows researchers to manipulate sphingosine-1-phosphate concentration with precise temporal and spatial control.

Biological Activity

D-erythro-Sphingosine-1-phosphate, once released from its caged precursor, acts as a potent signaling molecule involved in numerous cellular processes. It serves as a G-protein-coupled receptor ligand for the EDG-1 family, including EDG-1, -3, -5, -6, and -8 . The compound stimulates the ERK pathway and counteracts ceramide-induced activation of stress-activated protein kinase (SAPK/JNK) .

Research by Hoeglinger et al. demonstrated that the release of sphingosine from its caged precursor leads to immediate and transient increases in cytosolic calcium, specifically from acidic stores rather than the endoplasmic reticulum . This calcium signaling pathway involves the endosomal/lysosomal channel TPC1, which was found to be essential for sphingosine-induced calcium release .

Synthesis Methodologies

The preparation of Caged D-erythro-Sphingosine-1-phosphate involves specific chemical modifications of the parent compound sphingosine-1-phosphate.

Caging Process

The attachment of photolabile groups to sphingosine-1-phosphate creates the caged derivative. Research by Hoeglinger et al. detailed the synthesis of caged variants by chemically attaching different cage groups to the amino functionality of sphingosine . The stability of these caged compounds was confirmed through techniques such as thin-layer chromatography and lipidomics, verifying that no cleavage of the carbamate-linked cage group occurred prior to intentional photolysis .

Research Applications

Caged D-erythro-Sphingosine-1-phosphate serves as a valuable tool for investigating sphingolipid signaling in various biological contexts.

Study of Cellular Signaling Pathways

Researchers employ this compound to examine the dynamics of sphingosine-1-phosphate signaling with high temporal precision. The ability to control the timing of sphingosine-1-phosphate release allows for detailed investigation of downstream signaling events. Studies have shown that sphingosine-1-phosphate stimulates DNA synthesis and cell division in quiescent cultures of Swiss 3T3 fibroblasts and triggers dual signal transduction pathways involving calcium mobilization and phospholipase D activation .

Calcium Signaling Research

Groundbreaking research has demonstrated that uncaging sphingosine leads to significant and transient calcium release from acidic cellular stores . Experiments conducted across various cell types, from cultured HeLa cells to primary mouse embryonic fibroblasts and human patient fibroblasts, consistently showed that acute increases in sphingosine levels were followed by immediate calcium release from GPN-sensitive acidic stores .

Disease Mechanism Investigation

Caged D-erythro-Sphingosine-1-phosphate has proven particularly valuable in studying lysosomal storage disorders such as Niemann-Pick disease type C. Research has revealed that sphingosine accumulates in lysosomes of cells from patients with this disease, and activation of caged sphingosine resulted in significantly reduced calcium release from lysosomes compared to healthy cells . These findings help elucidate the pathogenic mechanisms underlying this disorder and enhance understanding of lysosomal function in calcium homeostasis.

Experimental Techniques and Controls

Proper experimental design is crucial when working with Caged D-erythro-Sphingosine-1-phosphate to ensure reliable and interpretable results.

Uncaging Methods

Researchers typically employ specialized confocal microscopy setups that allow for local uncaging of subcellular areas with simultaneous fluorescence recording. This approach minimizes the required uncaging area and time, resulting in controlled release of sphingosine with minimal phosphorylation .

Differentiation from Metabolite Effects

Research has addressed whether observed effects might be due to sphingosine-1-phosphate formed through metabolism of released sphingosine. Experiments conducted with sphingosine kinase inhibitors such as N,N-dimethylsphingosine (DMS) and SKI-II showed only slight differences in calcium response compared to basal conditions, confirming that observed calcium signals were primarily caused by rapid photoinduced sphingosine release rather than sphingosine-1-phosphate formation .

ManufacturerProduct NumberPackagingPrice (USD)
UsbiologicalC0110-751 mg$496
TRCC08500010 mg$2,750
American Custom Chemicals CorporationLIP00000351 mg$779.63

These prices (as of late 2021) indicate the specialized nature of this research compound .

Future Research Directions

The development and application of Caged D-erythro-Sphingosine-1-phosphate continue to open new avenues for sphingolipid research.

Autophagy Regulation

Sphingosine-induced calcium release has been linked to the nuclear translocation of TFEB, a transcription factor that regulates autophagy . Further investigation of this pathway may provide insights into the role of sphingolipids in cellular quality control mechanisms and potential therapeutic approaches for diseases characterized by impaired autophagy.

Improved Caging Technologies

Ongoing development of more efficient and selective photolabile protecting groups may enhance the precision and versatility of caged sphingolipids, enabling even more sophisticated experimental designs and applications.

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